(3-Bromo-2-fluoro-5-methylphenyl)methanol
Overview
Description
(3-Bromo-2-fluoro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of (3-Bromo-2-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a suitable benzyl alcohol precursor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Bromo-2-fluoro-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Benzyl amine derivatives.
Substitution: Substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Bromo-2-fluoro-5-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which (3-Bromo-2-fluoro-5-methylphenyl)methanol exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or fluorine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. This process involves the formation of a transition state and the subsequent release of the leaving group .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 4-Bromo-α-methylbenzyl alcohol
- 3-Bromo-2-fluoro-5-methylphenylmethanol
Uniqueness: (3-Bromo-2-fluoro-5-methylphenyl)methanol is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHOJSLEZVRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.